molecular formula C11H9Cl2NO2 B12592490 2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- CAS No. 647832-07-3

2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-

Cat. No.: B12592490
CAS No.: 647832-07-3
M. Wt: 258.10 g/mol
InChI Key: KKEHMLRDEBKKPF-UHFFFAOYSA-N
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Description

Molecular Formula

C11H10Cl2NO2

  • Elemental composition : 11 carbon, 10 hydrogen, 2 chlorine, 1 nitrogen, and 2 oxygen atoms.
  • Molecular weight : 298.11 g/mol (calculated from isotopic masses).

Structural Formula

The core structure consists of a γ-lactone ring (2(5H)-furanone) with:

  • Chlorine atoms at C3 and C4.
  • A benzylamino group (-NH-CH2-C6H5) at C5.

Key structural features :

  • The lactone ring adopts a planar conformation due to conjugation between the carbonyl group (C2=O) and the ring oxygen.
  • Steric hindrance between the bulky benzyl group and adjacent chlorines may influence rotational barriers around the C5-N bond.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical 1H NMR (400 MHz, CDCl3):

δ (ppm) Multiplicity Integration Assignment
7.25–7.35 m 5H Benzyl aromatic protons
4.45 s 2H NH-CH2-C6H5
5.20 br s 1H NH (exchangeable)
6.80 s 1H H5 (furanone ring)

13C NMR (100 MHz, CDCl3):

δ (ppm) Assignment
172.5 C2 (carbonyl)
140.2, 138.7 C3, C4 (Cl-substituted)
128.9–127.3 Benzyl aromatic carbons
55.1 NH-CH2-C6H5

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
1745–1760 C=O stretch (lactone)
750–800 C-Cl stretch
3300–3350 N-H stretch (secondary amine)

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 298.0 [M]⁺.
  • Key fragments :
    • m/z 263 [M – Cl]⁺.
    • m/z 91 [C7H7]⁺ (benzyl fragment).

Crystallographic Data and Conformational Analysis

No experimental crystallographic data exists for this specific compound. However, analogous dichlorofuranones exhibit:

  • Planar lactone rings with slight puckering due to steric effects.
  • Dihedral angles between the benzyl group and furanone ring typically ranging from 30°–50°, minimizing non-bonded interactions.

Theoretical conformational preferences (DFT calculations):

  • The benzyl group favors a pseudo-axial orientation to reduce steric clash with C3/C4 chlorines.
  • Hydrogen bonding between the NH proton and lactone oxygen stabilizes the cis conformation of the benzylamino substituent.

Properties

CAS No.

647832-07-3

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

2-(benzylamino)-3,4-dichloro-2H-furan-5-one

InChI

InChI=1S/C11H9Cl2NO2/c12-8-9(13)11(15)16-10(8)14-6-7-4-2-1-3-5-7/h1-5,10,14H,6H2

InChI Key

KKEHMLRDEBKKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis from 3,4-Dichloro-5-Hydroxy-2(5H)-Furanone

One of the primary methods for synthesizing 2(5H)-furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- involves starting with 3,4-dichloro-5-hydroxy-2(5H)-furanone. This compound can be reacted with amino alcohols to yield the desired product. The general procedure includes:

  • Reagents :

    • 3,4-dichloro-5-hydroxy-2(5H)-furanone
    • Amino alcohol (e.g., phenylmethylamine)
  • Conditions :

    • Anhydrous dichloromethane as the solvent
    • Room temperature stirring until the reaction is complete (usually monitored by TLC)

The reaction proceeds via substitution at the hydroxyl group, leading to the formation of the amine derivative.

Reaction with Methyl Chloroformate

Another effective method involves treating 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate in the presence of diisopropylethylamine (often referred to as Hünig's base). This reaction results in the formation of a carbonate intermediate which can subsequently react with amino compounds:

  • Reagents :

    • Methyl chloroformate
    • Diisopropylethylamine
    • Amino alcohols
  • Procedure :

    • Mix the furanone with methyl chloroformate and diisopropylethylamine in anhydrous conditions.
    • After completion (monitored by TLC), purify the product using silica gel chromatography.

Direct Amination

A more straightforward approach involves direct amination of furanone derivatives:

  • Reagents :

    • Furanone derivative
    • Amine (e.g., phenylmethylamine)
  • Conditions :

    • Use of solvents such as toluene or dichloromethane.
    • Heating under reflux conditions may be necessary to facilitate the reaction.

This method typically yields higher amounts of the desired product but may require optimization based on specific reaction conditions and reactant ratios.

Summary of Yields and Purification

The following table summarizes typical yields and purification methods for different preparation routes:

Preparation Method Yield (%) Purification Method
Reaction with amino alcohol 64-76 Silica gel chromatography
Methyl chloroformate reaction Varies Silica gel chromatography
Direct amination High Column chromatography

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furanones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2(5H)-furanone exhibit significant anticancer properties. For instance, a study demonstrated that compounds related to 2(5H)-furanone showed high levels of antimitotic activity against various human tumor cell lines, with mean growth inhibition values indicating potential for development as therapeutic agents . The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in inhibiting cancer cell growth.

Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. In one investigation, derivatives of 2(5H)-furanone were found to possess notable activity against both Gram-positive and Gram-negative bacteria. Specifically, one derivative demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and gentamicin . Furthermore, the combination of these furanone derivatives with traditional antibiotics enhanced their efficacy against resistant strains of bacteria.

Agricultural Applications

Pesticidal Activity
2(5H)-furanones have been explored for their potential use as pesticides. Their structural characteristics allow them to interact with biological systems in ways that can disrupt pest metabolism or growth. Studies have shown that certain furanones can be effective against agricultural pests while being less harmful to beneficial insects, making them suitable candidates for eco-friendly pest control strategies .

Materials Science

Polymer Synthesis
In materials science, 2(5H)-furanone derivatives are utilized in the synthesis of polymers. These compounds can serve as monomers or cross-linking agents in the production of biodegradable plastics and other materials. The incorporation of furanone structures into polymer chains can enhance properties such as thermal stability and mechanical strength, making them valuable for various industrial applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified significant growth inhibition in human tumor cells; potential for drug development
Study 2Antimicrobial EffectsDemonstrated efficacy against resistant bacterial strains; synergistic effects with antibiotics
Study 3Agricultural UseEffective against pests with minimal impact on non-target species; potential for sustainable agriculture
Study 4Polymer ApplicationsEnhanced material properties through incorporation into biodegradable polymers

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 2(5H)-furanone derivatives are highly dependent on substituents at C-3, C-4, and C-3. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties Reference
3,4-Dichloro-5-[(phenylmethyl)amino]-2(5H)-furanone C3: Cl, C4: Cl, C5: Benzylamino 274.1 g/mol Enhanced stability due to aromatic amine; potential antiprotozoal activity .
Mucochloric Acid (MCA) C3: Cl, C4: Cl, C5: OH 182.9 g/mol High reactivity; mutagenic in Ames tests; used in glycoconjugate synthesis .
Mucobromic Acid (MBA) C3: Br, C4: Br, C5: OH 271.8 g/mol Higher mutagenicity than MCA; greater steric hindrance from bromine .
5-(3-Fluorophenoxy)-3,4-dichloro-2(5H)-furanone C5: 3-fluorophenoxy 263.0 g/mol Improved lipophilicity; fluorine enhances metabolic stability .
5-Amino Acid-Linked 3,4-Dihalo-Furanones C5: Amino acid (e.g., glycine, alanine) ~250–300 g/mol Reduced cytotoxicity; utility as drug linkers .
5-Bornyloxy-3,4-dichloro-2(5H)-furanone C5: Bornyloxy (terpene moiety) 317.6 g/mol Chiral center at C-5; demonstrated stereospecific bioactivity .

Reactivity and Stability

  • Halogen Effects : Chlorine (MCA) vs. bromine (MBA) substituents at C-3/C-4 influence electrophilicity and mutagenicity. MBA’s bromine atoms increase molecular weight and steric hindrance, reducing reaction rates compared to MCA .
  • C-5 Substituents: Hydroxyl groups (MCA/MBA) are highly reactive but mutagenic. Replacing -OH with benzylamino or amino acid groups reduces toxicity and enables targeted drug design . The phenylmethylamino group enhances stability via resonance with the aromatic ring .

Bioactivity

  • Antimicrobial Potential: MCA glycoconjugates exhibit antiprotozoal activity (e.g., against Trypanosoma brucei), while terpene-linked furanones show antifungal properties .
  • Mutagenicity: MCA and MBA are mutagenic in Ames tests due to reactive hydroxyl groups. Amino acid or benzylamino substitutions mitigate this risk .
  • Antioxidant Activity: Natural furanones (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) have antioxidant effects, but synthetic halogenated derivatives like MCA lack this property .

Stereochemical Considerations

  • The phenylmethylamino derivative exists as a racemic mixture due to equilibrium between acyclic and cyclic forms in solution. Chiral derivatives (e.g., bornyloxy-linked furanones) can be resolved into pure enantiomers, critical for optimizing pharmacokinetics .

Biological Activity

2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- (CAS Number: 647832-07-3) is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, synthesis methods, and case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of 2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- is C11H9Cl2NOC_{11}H_9Cl_2NO. The compound features a furanone ring substituted with dichloro and phenylmethyl amino groups. Its structural representation is essential for understanding its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of 2(5H)-furanone exhibit significant antimicrobial activity. A study highlighted the synthesis of various sulfur-containing derivatives and their evaluation against pathogenic bacteria. The leading compound demonstrated minimal inhibitory concentrations (MICs) of 8 μg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of 2(5H)-Furanone Derivatives

CompoundMIC (μg/mL)Target Organism
Furanone Derivative 268Staphylococcus aureus
Furanone Derivative F10510Staphylococcus aureus
Furanone Derivative X>64Gram-positive bacteria

In addition to direct antimicrobial effects, furanones have been shown to enhance the efficacy of existing antibiotics. For instance, combining furanone derivatives with aminoglycosides like gentamicin resulted in improved bacterial decontamination in infected wounds .

Biofilm Formation Inhibition

Another significant aspect of the biological activity of furanones is their ability to inhibit biofilm formation. Biofilms are protective environments for bacteria that contribute to persistent infections. Research demonstrated that various furanone derivatives could prevent biofilm formation by S. aureus and other Gram-positive bacteria, with biofilm-preventing concentrations correlating closely with their MIC values .

Table 2: Biofilm Preventing Concentrations of Furanones

CompoundBPC (μg/mL)Target Organism
Furanone Derivative 268Staphylococcus aureus
Furanone Derivative Y>64Bacillus subtilis

Synthesis Methods

The synthesis of 2(5H)-furanones typically involves various chemical reactions such as bromination and Pd-catalyzed reactions. For instance, one method involves the reaction of mucobromic acid with sodium triacetoxyborohydride to yield dibromo derivatives, which can then be modified to obtain the desired furanone structure .

Case Studies

  • Wound Healing Efficacy : A case study involving the application of furanone derivative 26 in a rat model showed accelerated wound healing when combined with gentamicin. The treatment not only improved bacterial clearance but also enhanced tissue repair processes .
  • Synergistic Effects with Antibiotics : Another study focused on the synergistic effects of furanones with standard antibiotics against resistant strains of bacteria. The results indicated a marked reduction in bacterial load when furanones were used in conjunction with aminoglycosides .

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